Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

5-Bromo-1-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 5-position and a methyl group at the 1-position. This derivative is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry ligands. The bromine substituent enhances reactivity for further functionalization, while the methyl group improves stability and solubility in organic solvents. Its structural properties make it useful in cross-coupling reactions and as a precursor for more complex heterocyclic systems. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
5-bromo-1-methyl-1H-1,2,3-benzotriazole structure
944718-31-4 structure
Product Name:5-bromo-1-methyl-1H-1,2,3-benzotriazole
CAS No:944718-31-4
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD19288764
CID:3162053
PubChem ID:57642578
Update Time:2025-05-19

5-bromo-1-methyl-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-methylbenzotriazole
    • 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
    • 5-bromo-1-methyl-1H-1,2,3-benzotriazole
    • AS06400
    • CM10633
    • AK151549
    • 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE
    • Z1966565729
    • 5-Bromo-1-methyl-1H-benzotriazole (ACI)
    • MDL: MFCD19288764
    • Inchi: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3
    • InChI Key: PPUYITCIMJVKFE-UHFFFAOYSA-N
    • SMILES: BrC1C=C2N=NN(C2=CC=1)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30.7

Experimental Properties

  • Density: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.85 g/l) (25 º C),

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5-bromo-1-methyl-1H-1,2,3-benzotriazole Production Method

Production Method 1

Reaction Conditions
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  15 min, cooled; rt; 48 h, rt
Reference
Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 4 h, rt
Reference
Hydantoin derivatives for the treatment of inflammatory disorders and their preparation
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Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ;  6 - 11 h, rt
Reference
Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles
Chen, Ruonan; Yuan, Hongyan; Wang, Yawen ; Chen, Hongyu ; Zhang, Yanhua, Organometallics, 2023, 42(1), 1-5

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water
Reference
Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease
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Production Method 6

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1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
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Production Method 7

Reaction Conditions
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Production Method 8

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Production Method 9

Reaction Conditions
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5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

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Additional information on 5-bromo-1-methyl-1H-1,2,3-benzotriazole

5-Bromo-1-Methyl-1H-1,2,3-Benzotriazole (CAS No. 944718-31-4): A Comprehensive Overview

5-Bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of a benzotriazole core substituted with a bromine atom and a methyl group. The combination of these functional groups imparts specific chemical and physical properties that make it an attractive candidate for a wide range of applications.

The molecular formula of 5-bromo-1-methyl-1H-1,2,3-benzotriazole is C8H6BrN3, and its molecular weight is approximately 207.06 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the bromination of 1-methyl-1H-1,2,3-benzotriazole. The resulting product is a white to off-white solid with a melting point ranging from 90 to 95°C.

In the pharmaceutical industry, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has gained attention due to its potential as an intermediate in the synthesis of various drugs. Recent studies have explored its use in the development of antiviral and anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent antiviral activity against several strains of influenza virus. The bromine substituent plays a crucial role in enhancing the bioavailability and efficacy of these derivatives.

Beyond its pharmaceutical applications, 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also found utility in materials science. Its ability to form stable complexes with various metals makes it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in the Inorganic Chemistry journal highlighted the successful synthesis of MOFs using this compound as a building block.

The chemical reactivity of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has been extensively studied to understand its behavior in different reaction conditions. It has been shown to undergo nucleophilic substitution reactions at the bromine position, making it a valuable starting material for the synthesis of more complex molecules. Additionally, its stability under various conditions makes it suitable for use in industrial processes where robustness is essential.

In terms of environmental impact, recent research has focused on the biodegradability and ecotoxicity of compounds like 5-bromo-1-methyl-1H-1,2,3-benzotriazole. Studies have indicated that while the compound itself is relatively stable and not highly toxic to aquatic organisms, its breakdown products should be monitored to ensure environmental safety. Efforts are ongoing to develop more sustainable synthetic routes that minimize environmental impact.

The safety profile of 5-bromo-1-methyl-1H-1,2,3-benzotriazole has also been evaluated in several studies. It is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn to prevent exposure through inhalation or skin contact.

In conclusion, 5-bromo-1-methyl-1H-1,2,3-benzotriazole (CAS No. 944718-31-4) is a multifaceted compound with diverse applications across multiple fields. Its unique chemical structure and properties make it an invaluable component in pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole
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Price ($):1057.0/212.0
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